molecular formula C15H12O5 B1595876 4-Hydroxy-2,3-dimethoxyxanthone CAS No. 10527-38-5

4-Hydroxy-2,3-dimethoxyxanthone

Cat. No. B1595876
CAS RN: 10527-38-5
M. Wt: 272.25 g/mol
InChI Key: HWDHDJJDOUMUHF-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dimethoxyxanthone is a remarkable and multifaceted natural compound discovered in diverse botanical sources . It exhibits extraordinary anti-inflammatory and antioxidant attributes, aiding in studying a spectrum of complex inflammatory ailments, notably including rheumatoid arthritis and asthma .


Synthesis Analysis

The synthesis of xanthones involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2,3-dimethoxyxanthone is C15H12O5 . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .


Physical And Chemical Properties Analysis

4-Hydroxy-2,3-dimethoxyxanthone is a yellow powder . Its molecular weight is 272.256 . The compound is soluble in organic solvents .

Scientific Research Applications

Biotransformation and Structural Elucidation

  • Biotransformation by Fungi : 4-Hydroxy-2,3-dimethoxyxanthone has been studied for its biotransformation by fungi, particularly in the transformation of 1-Hydroxy-2,3,5-trimethoxyxanthone by Trichothecium roseum and Paecilomyces marquandii. This process resulted in the formation of various compounds, including 1,5-dihydroxy-2,3-dimethoxyxanthone, demonstrating the fungi's ability to modify xanthone structures (Yuan et al., 2006).

Cytotoxic and Antioxidant Properties

  • Cytotoxic Activity : Research on xanthones from Mesua ferrea L. roots identified compounds including 1,5,6-trihydroxy-2,3-dimethoxyxanthone, which demonstrated cytotoxicity against various cell lines, suggesting potential therapeutic applications in cancer research (Chukaew et al., 2019).
  • Antioxidant Activities : Studies on Polygala caudata roots isolated xanthones like 2-hydroxy-1,6,7-trimethoxyxanthone, which exhibited significant antioxidant activities. These findings highlight the potential of xanthones in oxidative stress-related conditions (Lin et al., 2005).

Anti-HIV and Protective Effects

  • Anti-HIV Activities : Research on Cratoxylum arborescens identified xanthones like 1,3,8-trihydroxy-2,4-dimethoxyxanthone with notable anti-HIV activities. This discovery is significant for the development of new HIV treatments (Reutrakul et al., 2006).
  • Protective Effects on Mitochondrial Injury : Xanthones like 1,8-dihydroxy-3,5-dimethoxyxanthone have shown protective effects against rat heart mitochondrial injury induced by vitamin C and FeSO_4. This indicates the potential of xanthones in mitigating oxidative damage in cardiac cells (Quan, 2000).

Separation and Analysis Techniques

  • Analytical Method Development : Techniques like Micellar Electrokinetic Capillary Chromatography have been developed for the separation and analysis of xanthones, demonstrating the importance of analytical methods in studying these compounds (Cheng et al., 2010).

Xanthone Derivatives and Their

Properties7. Vibrational Analysis and NMR Properties : A study conducted vibrational analysis and NMR properties of xanthones, including 1,5-dihydroxy-2,3-dimethoxyxanthone. This research is crucial for understanding the structural and electronic properties of xanthones, facilitating their application in various scientific fields (Gonçalves et al., 2005).

Anti-inflammatory and Anti-malarial Effects

  • Anti-inflammatory Activities : Xanthones such as 4-hydroxy-2,3-dimethoxyxanthone have shown significant anti-inflammatory activities. Such findings are important for the development of new anti-inflammatory drugs (Ali et al., 2011).
  • Anti-malarial Activity : Some xanthones isolated from Andrographis paniculata, closely related to 4-Hydroxy-2,3-dimethoxyxanthone, exhibited substantial anti-malarial activity, highlighting the potential of xanthones in treating malaria (Dua et al., 2004).

Potential in Bone Resorption Inhibition

  • Inhibitors of Bone Resorption : Xanthones from Halenia corniculata, including derivatives of 4-Hydroxy-2,3-dimethoxyxanthone, effectively inhibited osteoclast differentiation and may be significant in the treatment of diseases related to bone resorption (Zhang et al., 2008).

Future Directions

Xanthones, including 4-Hydroxy-2,3-dimethoxyxanthone, have drawn more and more attention in recent years due to their wide range of bioactivities . Future research may focus on further investigating the mechanisms underlying their synthesis and exploring their potential applications in pharmaceuticals .

properties

IUPAC Name

4-hydroxy-2,3-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-18-11-7-9-12(16)8-5-3-4-6-10(8)20-14(9)13(17)15(11)19-2/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHDJJDOUMUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3O2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327502
Record name NSC661742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,3-dimethoxyxanthone

CAS RN

10527-38-5
Record name NSC661742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
A Coqueiro, YH Choi, R Verpoorte… - Journal of natural …, 2016 - ACS Publications
Bioactivity-guided fractionation of the EtOH extract of the branches of Kielmeyera variabilis led to the isolation of a new acylphoroglucinol (1), which was active against all the MRSA …
Number of citations: 23 pubs.acs.org
H Young, BSS Karthick, D Mieri, CM Maria - Journal of natural …, 2016 - agris.fao.org
Bioactivity-guided fractionation of the EtOH extract of the branches of Kielmeyera variabilis led to the isolation of a new acylphoroglucinol (1), which was active against all the MRSA …
Number of citations: 0 agris.fao.org
M Ali, M Arfan, M Ahmad, K Singh, I Anis… - Planta …, 2011 - thieme-connect.com
Two new xanthonolignoids, hypericorin A (1) and hypericorin B (2), along with five known new source compounds, a xanthonolignoid, kielcorin (3), 4-hydroxy-2, 3-dimethoxyxanthone (4…
Number of citations: 26 www.thieme-connect.com
M Ali, A Latif, K Zaman, M Arfan, D Maitland, H Ahmad… - Fitoterapia, 2014 - Elsevier
Three new xanthones, hypericorin C (1), hypericorin D (2) and 3,4-dihydroxy-5-methoxyxanthone (3), along with eight known compounds; 2,3-dimethoxyxanthone (4), 3,4-dihydroxy-2-…
Number of citations: 34 www.sciencedirect.com
J LIU - Chinese Pharmaceutical Journal, 2019 - pesquisa.bvsalud.org
OBJECTIVE: To study the chemical constituents of Hypericum uralum were isolated and identified and test the analgesic activity and β-hematin formation inhibitory activity of some …
Number of citations: 0 pesquisa.bvsalud.org
LMM Vieira, A Kijjoa - Current medicinal chemistry, 2005 - ingentaconnect.com
A literature survey covering the report of naturally occurring xanthones from January 2000 to December 2004, with 219 references, is presented in this review. Among 515 xanthones …
Number of citations: 220 www.ingentaconnect.com
ML Cardona, I Fernández, JR Pedro, A Serrano - Phytochemistry, 1990 - Elsevier
The aerial parts of Hypericum reflexum contain six xanthones, two pyranoxanthones, two xanthonolignoids and a biphenyl. Six of these compounds are described for the first time. …
Number of citations: 97 www.sciencedirect.com
AJ Quillinan, F Scheinmann - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Various 2-mono-, 2,3- and 1,7-di-, 1,3,7-, 1,5,6-, 1,6,7- and 2,3,4-tri-, 1,3,4,7-, 1,3,5,6-, 1,3,6,7-, 1,5,6,7- and 2,3,4,5-tetra-, and 1,3,5,6,7-penta-oxygenated xanthones have been …
Number of citations: 85 pubs.rsc.org
JPUIYEE YUEN, ST CASSINI, TT DE OLIVEIRA… - …, 1995 - dalspace.library.dal.ca
Forty aromatic compounds were tested for their ability to induce nod gene expression in Bradyrhizobium [aponicum, Of these, genistein, biochanin A, and formononetin have previously …
Number of citations: 20 dalspace.library.dal.ca
SJ Gabriel, OR Gottlieb, RA Lima, AAL Mesquita - Acta Amazonica, 1977 - SciELO Brasil
A2 (benzene-EtOH 98: 2), A3 and A.(benzene-· EtOH 96: 4), As and As (benzene-EtOH 94: 6). A, was rechromatographed on florisil giving a red band which, extruded and extracted …
Number of citations: 11 www.scielo.br

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